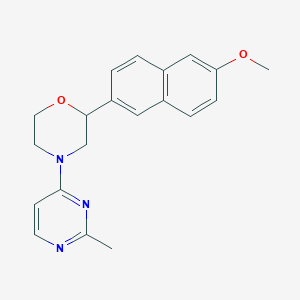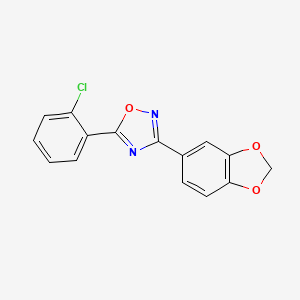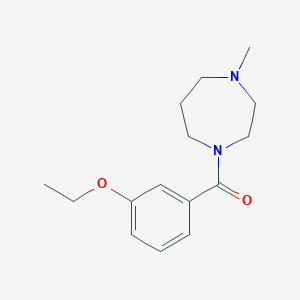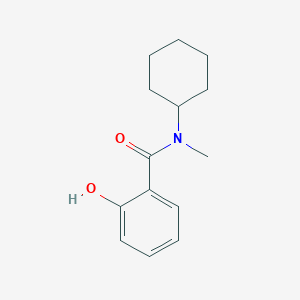
2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine, also known as MN-64, is a chemical compound that has been studied for its potential use in scientific research. MN-64 is a morpholine-based compound that has shown promising results in various research studies.
Wirkmechanismus
2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine acts as a competitive inhibitor of DAT. It binds to the dopamine binding site on DAT and prevents dopamine from being transported back into the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which can have various physiological and pathological effects.
Biochemical and Physiological Effects:
The increased dopamine levels caused by 2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine can have various biochemical and physiological effects. Dopamine is a neurotransmitter that is involved in various physiological processes such as motivation, reward, and movement. Increased dopamine levels can lead to an increase in motivation and reward-seeking behavior. However, excessive dopamine levels can also lead to pathological conditions such as addiction and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine has several advantages and limitations for lab experiments. One advantage is its high selectivity for DAT, which makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for 2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine research. One direction is to study the effects of 2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine on dopamine levels in vivo. Another direction is to study the effects of 2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine on other neurotransmitters such as serotonin and norepinephrine. Additionally, 2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine can be used as a tool for studying the role of dopamine in various pathological conditions such as addiction and schizophrenia.
In conclusion, 2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine is a potential tool for studying the role of dopamine in various physiological and pathological conditions. Its high selectivity for DAT makes it a useful tool for scientific research. However, its limited solubility in water and potential side effects should be taken into consideration when using it in lab experiments. There are several future directions for 2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine research, and further studies are needed to fully understand its potential as a tool for scientific research.
Synthesemethoden
The synthesis of 2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine involves a multi-step process that includes the reaction of 2-naphthol with p-toluenesulfonyl chloride to form the corresponding sulfonate ester. The sulfonate ester is then reacted with 2-methylpyrimidine-4-carbaldehyde to form the corresponding aldehyde. The aldehyde is then reacted with morpholine in the presence of a catalyst to form 2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine.
Wissenschaftliche Forschungsanwendungen
2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine has been studied for its potential use as a tool in scientific research. 2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine has been shown to be a potent and selective inhibitor of the dopamine transporter (DAT). DAT is responsible for the reuptake of dopamine from the synaptic cleft, and inhibition of DAT can lead to increased dopamine levels in the brain. This makes 2-(6-methoxy-2-naphthyl)-4-(2-methylpyrimidin-4-yl)morpholine a potential tool for studying the role of dopamine in various physiological and pathological conditions.
Eigenschaften
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)-4-(2-methylpyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-14-21-8-7-20(22-14)23-9-10-25-19(13-23)17-4-3-16-12-18(24-2)6-5-15(16)11-17/h3-8,11-12,19H,9-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMKURWYCUWTEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCOC(C2)C3=CC4=C(C=C3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)acrylonitrile](/img/structure/B5379050.png)

![4-[3-(3,4-dimethoxyphenyl)acryloyl]-3-(2-propyn-1-ylthio)-4H-1,2,4-triazole](/img/structure/B5379061.png)
![5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379079.png)
![3-bromo-N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B5379085.png)

![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5379103.png)
![1-tert-butyl-N-[1-(2-chlorobenzyl)-5-oxopyrrolidin-3-yl]-1H-pyrrole-3-carboxamide](/img/structure/B5379110.png)
![1'-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5379129.png)
![2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride](/img/structure/B5379135.png)


![N-[1-(4-methoxyphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5379152.png)